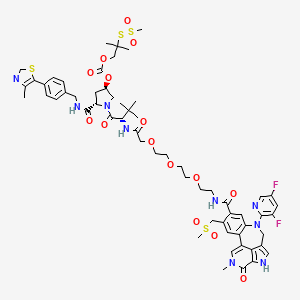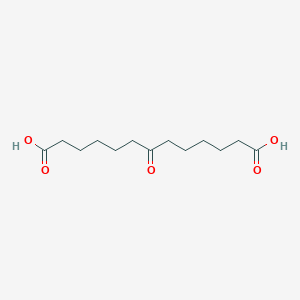
Sulfo-Cyanine7 tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-Cyanine7 tétrazine est un fluorophore proche infrarouge, hydrosoluble. . Il est largement utilisé dans divers domaines scientifiques en raison de ses propriétés uniques.
Méthodes De Préparation
Sulfo-Cyanine7 tétrazine peut être synthétisé selon plusieurs méthodes. Une approche courante implique l’utilisation de la réaction de cycloaddition [4+2] assistée par micro-ondes, en phase solide, à base de métaux, et de réactions monotope multicomposantes . Ces méthodes permettent une production efficace du composé avec une pureté élevée. Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction similaires pour assurer la cohérence et la qualité.
Analyse Des Réactions Chimiques
Sulfo-Cyanine7 tétrazine subit diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe méthyltétrazine peut réagir avec des cycloalcènes contraints dans la ligation TCO.
Oxydation et réduction : Bien que des réactions d’oxydation et de réduction spécifiques ne soient pas couramment signalées, la structure du composé suggère une réactivité potentielle dans certaines conditions.
Réactions de conjugaison : Le composé est connu pour sa capacité à se conjuguer avec des biomolécules, telles que les protéines et l’ADN, par le biais de ses groupes réactifs.
Les réactifs couramment utilisés dans ces réactions comprennent les cycloalcènes, les alcènes contraints et divers solvants tels que le DMF, le DMSO et l’eau. Les principaux produits formés à partir de ces réactions sont généralement des biomolécules conjuguées ou d’autres composés fonctionnalisés.
Applications de la recherche scientifique
Sulfo-Cyanine7 tétrazine a une large gamme d’applications de recherche scientifique :
Chimie : Utilisé comme sonde fluorescente pour le marquage et la détection de diverses espèces chimiques.
Biologie : Employé dans des techniques de bio-imagerie pour visualiser les processus biologiques in vitro et in vivo.
Médecine : Utilisé en photothérapie dynamique et en activation médicamenteuse photocontrôlée.
Industrie : Appliqué dans le développement d’outils et d’essais de diagnostic.
Applications De Recherche Scientifique
Sulfo-Cyanine7 tetrazine has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for labeling and detecting various chemical species.
Biology: Employed in bioimaging techniques for visualizing biological processes in vitro and in vivo.
Medicine: Utilized in photodynamic therapy and photocontrolled drug activation.
Industry: Applied in the development of diagnostic tools and assays.
Mécanisme D'action
Le principal mécanisme d’action de Sulfo-Cyanine7 tétrazine implique sa capacité à subir une ligation TCO avec des cycloalcènes contraints. Cette réaction est très efficace et ne nécessite pas de catalyseurs métalliques, ce qui la rend appropriée pour les applications biologiques. Le groupe méthyltétrazine est la cible moléculaire clé, facilitant le processus de conjugaison.
Comparaison Avec Des Composés Similaires
Sulfo-Cyanine7 tétrazine peut être comparé à d’autres composés similaires, tels que :
Cyanine7.5 tétrazine : Un autre fluorophore proche infrarouge présentant des propriétés similaires mais des caractéristiques spectrales différentes.
Cyanine5.5 tétrazine : Un colorant émettant dans le rouge lointain utilisé pour des applications similaires, mais avec des longueurs d’onde d’excitation et d’émission différentes.
Sulfo-Cyanine5 tétrazine : Un colorant hydrosoluble utilisé pour la ligation TCO avec des propriétés photophysiques légèrement différentes.
Sulfo-Cyanine7 tétrazine est unique en raison de ses longueurs d’onde d’excitation et d’émission spécifiques, de sa forte photostabilité et de ses capacités de conjugaison efficaces.
Propriétés
Formule moléculaire |
C47H52KN7O7S2 |
|---|---|
Poids moléculaire |
930.2 g/mol |
Nom IUPAC |
potassium;3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate |
InChI |
InChI=1S/C47H53N7O7S2.K/c1-31-49-51-45(52-50-31)35-18-14-34(15-19-35)30-48-44(55)13-8-7-9-26-54-41-23-21-37(63(59,60)61)29-39(41)47(4,5)43(54)25-17-33-12-10-11-32(27-33)16-24-42-46(2,3)38-28-36(62(56,57)58)20-22-40(38)53(42)6;/h14-25,27-29H,7-13,26,30H2,1-6H3,(H2-,48,55,56,57,58,59,60,61);/q;+1/p-1 |
Clé InChI |
LCGATPHNTMXJNS-UHFFFAOYSA-M |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(C3=CC=C5CCCC(=C5)C=CC6=[N+](C7=C(C6(C)C)C=C(C=C7)S(=O)(=O)[O-])C)(C)C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11932442.png)
![8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B11932445.png)
![7,9,11,20,22,24-Hexahydroxy-13-(hydroxymethyl)-16-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B11932458.png)

![3-Benzyl-9-methyl-2-((1-methyl-1H-pyrazol-4-yl)ethynyl)-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B11932461.png)


![2-(3-(2-Morpholinoethoxy)phenyl)-N-(thiazol-2-yl)-1H-benzo[d]imidazole-7-carboxamide](/img/structure/B11932477.png)


![[(2R,5R)-5-{6-[(3-hydroxyphenyl)amino]purin-9-yl}oxolan-2-yl]methyl acetate](/img/structure/B11932503.png)
![1-[1-(2-Amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B11932505.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[bis[2-(diaminomethylideneamino)ethyl]amino]ethyl]carbamate](/img/structure/B11932509.png)

